molecular formula C19H16BrN3O2S B2589379 4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958587-45-6

4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2589379
CAS No.: 958587-45-6
M. Wt: 430.32
InChI Key: BURJBZHPOFEBDT-UHFFFAOYSA-N
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Description

4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H16BrN3O2S and its molecular weight is 430.32. The purity is usually 95%.
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Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Research on antipyrine-like derivatives, including compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has provided significant insights into the intermolecular interactions and structural properties of these molecules. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have revealed the importance of hydrogen bonding and π-interactions in stabilizing the molecular structures. These interactions are crucial for the design and synthesis of new compounds with tailored properties for various scientific applications (Saeed et al., 2020).

Synthesis Techniques

The development of efficient synthesis methods is pivotal for the exploration of new compounds. A study on microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides highlights a cleaner, faster, and more efficient method compared to traditional thermal heating. Such techniques are vital for the rapid synthesis of compounds with potential biological or material applications (Saeed, 2009).

Antimicrobial Activity

Compounds structurally related to "4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" have been investigated for their antimicrobial properties. For instance, novel analogs of pyrazole derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Such studies are crucial for identifying new potential antimicrobial agents (Palkar et al., 2017).

Anticancer Applications

The design and synthesis of pyrazole derivatives as inhibitors of cell cycle kinases exemplify the potential therapeutic applications of these compounds. Ultrasound-assisted synthesis has been employed to develop new pyrazole derivatives with modest apoptotic effects in human cancer cells, highlighting the potential of these compounds in cancer therapy (Nițulescu et al., 2015).

Material Science Applications

In the realm of materials science, the synthesis of donor−acceptor copolymers incorporating thieno[3,4-b]pyrazine-based monomers demonstrates the utility of these compounds in the development of photovoltaic devices. These studies provide a basis for the exploration of similar compounds in the fabrication of organic electronics and photovoltaic materials (Zhou et al., 2010).

Properties

IUPAC Name

4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-12-2-8-15(9-3-12)23-18(16-10-26(25)11-17(16)22-23)21-19(24)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURJBZHPOFEBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.